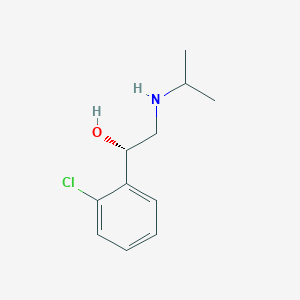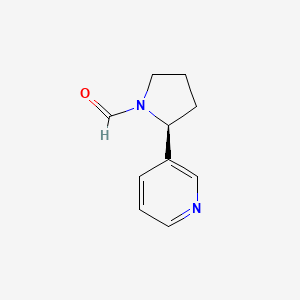
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde
Vue d'ensemble
Description
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. The process involves a domino reaction starting from N-substituted piperidines and includes the formation of pyrrolidine-2-carbaldehyde followed by various steps leading to either pyrrolidin-2-ones or 3-iodopyrroles (Wang, Zhang, He, & Fan, 2018).
Design and Synthesis of Organoselenium Compounds
The compound plays a role in the efficient synthesis of 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde. This process is significant for producing organoselenium compounds without using toxic hydrogen selenide (Bhasin et al., 2015).
Creation of Novel Imidazo[1,5-a]Pyridine Derivatives
In the field of crystallography, the reaction of this compound with other chemicals has led to the creation of novel imidazo[1,5-a]pyridine derivatives, which have been characterized by various spectroscopic methods and X-ray diffraction (Hakimi et al., 2012).
Complexation with Cadmium(II)
It is also used in the formation of complexes with metals like Cadmium(II), revealing interesting properties in coordination chemistry and crystal structure analysis (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Chemical Synthesis and Applications
Synthesis of Small Molecule Anticancer Drugs
The compound is used as an intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves acylation and nucleophilic substitution steps (Wang, Tu, Han, & Guo, 2017).
Formation of Schiff-base Ligand Complexes
The compound participates in the formation of Schiff-base and cyclized non-Schiff-base ligand complexes with metals, providing insights into the chemistry of Schiff-base ligands and their reactivity (Purkait et al., 2016).
Miscellaneous Applications
Spectrophotometric Determination of Iron(II)
Pyridine-2-carbaldehyde derivatives, including (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde, are used in spectrophotometric methods for determining trace amounts of iron in various samples (Gallego, García-Vargas, & Valcárcel, 1979).
Generation of N-Heterocycles
The compound is involved in the novel synthesis of pyrrolidine-2-carbaldehydes from cascade reactions of N-arylpiperidines, showcasing a unique approach to generating N-heterocycles (Wang, He, Tian, Zhang, & Fan, 2018).
Propriétés
IUPAC Name |
(2S)-2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSEYOOXBRDFZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553004 | |
| Record name | (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38840-03-8 | |
| Record name | (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

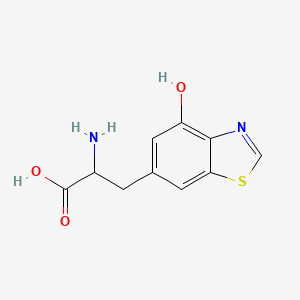
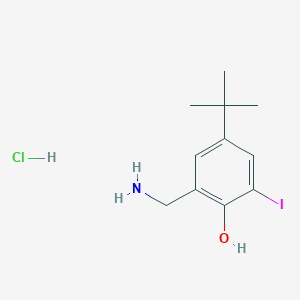
![Indeno[1,2-b]indole](/img/structure/B1252910.png)


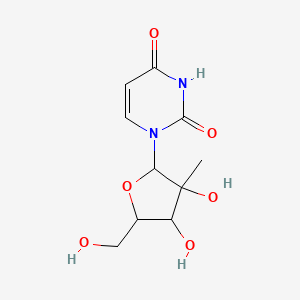
![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)

![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)
